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Compound of Interest

Compound Name: Hetisine

Cat. No.: B12785939 Get Quote

COMPOUND IDENTIFICATION

Identifier Value

Compound Name Hetisine

CAS Number 149926-20-5 (for Hetisine Hydrochloride)

Molecular Formula C₂₀H₂₇NO₃[1]

Molecular Weight 329.4 g/mol

Molecular Formula (HCl Salt) C₂₀H₂₇NO₃•HCl

Molecular Weight (HCl Salt) 365.89 g/mol

Introduction
Hetisine is a C₂₀-diterpenoid alkaloid characterized by a complex heptacyclic hetisane

skeleton.[2][3] As a member of the hetisine-type diterpenoid alkaloids (DAs), it is

predominantly isolated from plants of the Aconitum and Delphinium genera.[2] These

compounds have garnered significant interest in the scientific community due to their diverse

and potent pharmacological activities. Pharmacological studies have revealed a broad

spectrum of actions for hetisine-type DAs, including antiarrhythmic, antitumor, antimicrobial,

and insecticidal properties.[2][3][4][5] Notably, they exhibit prominent antiarrhythmic effects with

lower toxicity compared to other diterpenoid alkaloids like aconitine, highlighting their potential

in drug discovery and development.[2]
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This technical guide provides an in-depth overview of Hetisine, focusing on its

pharmacological activities, underlying mechanisms of action, and relevant experimental

protocols for researchers, scientists, and drug development professionals.

Pharmacological Activities and Quantitative Data
Hetisine and related alkaloids have been evaluated for a range of biological activities. The

following tables summarize the available quantitative data.

Antitumor Activity
A number of hetisine-type DAs have been assessed for their cytotoxic effects against various

human cancer cell lines.[4]
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Compound Cell Line Activity IC₅₀ (µM)
Positive
Control

IC₅₀ (µM)

Trichodelphini

ne C
A549 (Lung) Cytotoxicity 18.64 Doxorubicin 0.60

Trichodelphini

ne E
A549 (Lung) Cytotoxicity 12.03 Doxorubicin 0.60

Nagaconitine

D

SK-OV-3

(Ovarian)
Cytotoxicity 32.1 Cisplatin 11.6

Acylated

Kobusine

Derivative

A549 (Lung) Cytotoxicity 3.1 - 20.1 - -

Acylated

Kobusine

Derivative

DU145

(Prostate)
Cytotoxicity 3.1 - 20.1 - -

Acylated

Kobusine

Derivative

KB

(Nasopharyn

geal)

Cytotoxicity 3.1 - 20.1 - -

Acylated

Kobusine

Derivative

KB-VIN

(Vincristine-

resistant)

Cytotoxicity 3.1 - 20.1 Paclitaxel -

Guan-fu Base

A
-

Antiarrhythmi

c
41.17

Acehytisine

hydrochloride
78.26

Guan-fu Base

G
-

Antiarrhythmi

c
23.81

Acehytisine

hydrochloride
78.26

Hetisine -
Antiarrhythmi

c
75.72

Acehytisine

hydrochloride
78.26

Insecticidal and Antifeedant Activity
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Compound Organism Activity Value

Cardiodine Spodoptera littoralis Antifeedant EC₅₀: 4.4 µg cm⁻²

Cardiopetamine Spodoptera littoralis Antifeedant EC₅₀: 5.5 µg cm⁻²

15β-hydroxy-

hetisinone
Spodoptera littoralis Antifeedant EC₅₀: 23.7 µg cm⁻²

A hetisine-type DA

with a ketone at C-13
Sf9 cells Cytotoxicity LD₅₀: 5.3 mg mL⁻¹

A hetisine-type DA

with a ketone at C-13
CHO cells Cytotoxicity LD₅₀: 12.5 mg mL⁻¹

Hetisine Tribolium castaneum Repellency 59.12% at 3 mg mL⁻¹

Mechanisms of Action and Signaling Pathways
The diverse biological effects of hetisine-type alkaloids are attributed to their interaction with

various cellular targets and signaling pathways.

Modulation of Ion Channels
A primary mechanism underlying the antiarrhythmic effects of hetisine-type DAs is their ability

to modulate the function of various ion channels. Guan-fu base A, a prominent hetisine-type

alkaloid, has been identified as a multi-ion channel blocker, affecting sodium, calcium, and

potassium channels, as well as the hyperpolarization-activated cyclic nucleotide-gated (HCN)

channel.[3][5] Hetisinone has also been shown to have a moderate inhibitory effect on the Nav

1.2 channel.[4] This modulation of ion channel activity alters the electrophysiological properties

of cardiac cells, thereby contributing to the antiarrhythmic effect.
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Hetisine's modulation of cardiac ion channels.

PI3K/Akt Signaling Pathway
Some derivatives of hetisine-type alkaloids have been shown to influence cell survival and

proliferation pathways. For instance, a pseudokobusine derivative was found to inhibit the

phosphorylation of extracellular signal-regulated kinase (ERK) while enhancing the

phosphorylation of phosphoinositide 3-kinase (PI3K). The PI3K/Akt pathway is a crucial

intracellular signaling cascade that regulates cell growth, proliferation, and survival. Activation

of this pathway can lead to the inhibition of apoptosis and promotion of cell cycle progression.
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Influence of Hetisine derivatives on the PI3K/Akt pathway.

NF-κB Signaling Pathway
While direct evidence for Hetisine is still emerging, related alkaloids have demonstrated

inhibitory effects on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells)

signaling pathway. The NF-κB pathway is a key regulator of inflammation, and its inhibition can

lead to a reduction in the production of pro-inflammatory cytokines. Chelidonine, another

isoquinoline alkaloid, has been shown to inhibit TNF-α-induced NF-κB activation by preventing

the phosphorylation and degradation of its inhibitor, IκBα, and subsequently blocking the

nuclear translocation of NF-κB subunits.[6]
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Start

1. Plate cells in a 96-well plate
(1,000-100,000 cells/well)

2. Incubate for 24 hours

3. Add serial dilutions of Hetisine

4. Incubate for 48-72 hours

5. Add MTT reagent (10 µL/well)

6. Incubate for 2-4 hours
(until purple precipitate is visible)

7. Add detergent/solubilizer (100 µL/well)

8. Incubate in the dark for 2 hours

9. Read absorbance at 570 nm

10. Calculate IC₅₀ values

End

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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